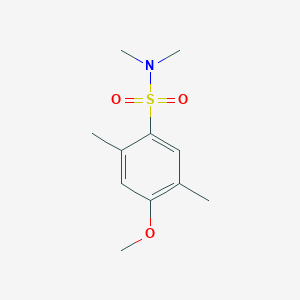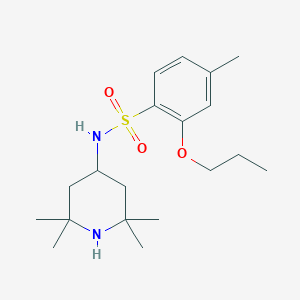
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (TMPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMPB is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in the body. One proposed target is carbonic anhydrase, which is inhibited by this compound. Other potential targets include zinc ions and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of zinc ions, and the modulation of cellular signaling pathways. These effects make this compound a promising candidate for further investigation as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of investigation could be the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Another potential direction could be the investigation of this compound as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on different biological systems.
Synthesemethoden
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces this compound as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. In addition, this compound has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C16H20N2O2S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2,3,5,6-tetramethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-7-17-15(8-10)18-21(19,20)16-13(4)11(2)9-12(3)14(16)5/h6-9H,1-5H3,(H,17,18) |
InChI-Schlüssel |
MTHVXXMMKMCAQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)






![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)